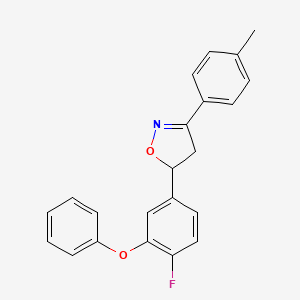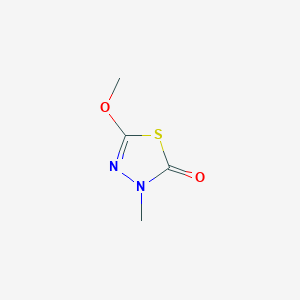
5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. For instance, one common method might involve the reaction of a thiosemicarbazide derivative with an appropriate methylating agent under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions could involve the addition of hydrogen atoms, changing the compound’s electronic structure.
Substitution: Substitution reactions might involve replacing one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activities might make it a candidate for drug development.
Medicine: It could be studied for its potential therapeutic effects.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one would depend on its specific interactions with biological targets. This might involve binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiadiazole derivatives, such as:
- 5-Methyl-1,3,4-thiadiazol-2(3H)-one
- 5-Ethoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one
Uniqueness
5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one might be unique in its specific substitution pattern, which could influence its chemical reactivity and biological activity compared to other thiadiazole derivatives.
Properties
CAS No. |
88043-41-8 |
|---|---|
Molecular Formula |
C4H6N2O2S |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
5-methoxy-3-methyl-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C4H6N2O2S/c1-6-4(7)9-3(5-6)8-2/h1-2H3 |
InChI Key |
FRMYDYARMGSJTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)SC(=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
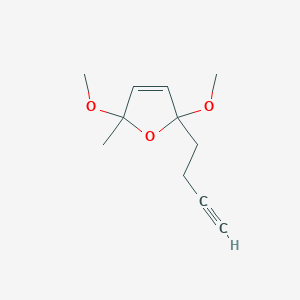
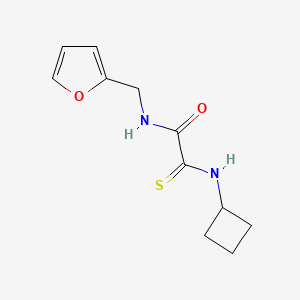
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
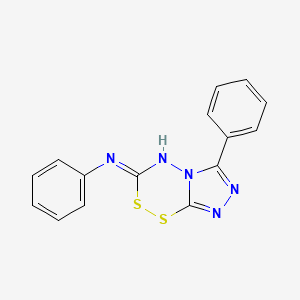
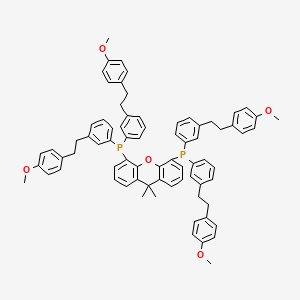

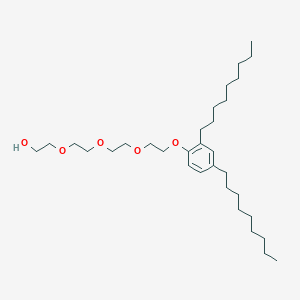
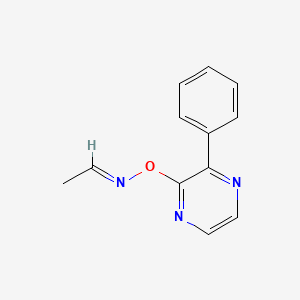
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)


![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
